molecular formula C22H20FN5OS B2650435 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 893935-00-7

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B2650435
CAS No.: 893935-00-7
M. Wt: 421.49
InChI Key: FTYZSACACPCIAX-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at the 1-position of the heterocyclic core, a thioether linkage at the 4-position, and an acetamide moiety substituted with a mesityl (2,4,6-trimethylphenyl) group.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-13-8-14(2)20(15(3)9-13)27-19(29)11-30-22-18-10-26-28(21(18)24-12-25-22)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYZSACACPCIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the 4-fluorophenyl group, and subsequent thiolation and acetamide formation.

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of 4-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Thiolation and Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The fluorophenyl group may enhance binding affinity and specificity, while the thio and acetamide groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Variations

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diversity in substituents at the 1-, 3-, 4-, and 6-positions, which critically modulate their biological and physicochemical properties.

Compound Name 1-Position Substituent 4-Position Substituent Acetamide Group Substituent Reference
Target Compound 4-Fluorophenyl Thioether-linked N-mesitylacetamide Mesityl
N-(4-Acetamidophenyl)-2-[(1-phenyl-...)acetamide Phenyl Thioether-linked 4-acetamidophenyl 4-Acetamidophenyl
6-tert-Butyl-1-(4-fluorophenyl)-...-4(5H)-one 4-Fluorophenyl Ketone (4-one) N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenyl Thieno[3,2-d]pyrimidine N/A

Key Observations :

  • Fluorine vs. Phenyl: The 4-fluorophenyl group in the target compound improves lipophilicity and metabolic stability compared to non-fluorinated analogs like the phenyl-substituted derivative in .
  • Thioether vs. Ketone/Oxygen Heterocycles: The thioether linkage in the target compound may enhance solubility compared to ketone derivatives (e.g., ) but reduce it relative to oxygen-containing heterocycles (e.g., thieno-pyrimidine in ).
  • Mesityl vs.

Key Observations :

  • The target compound’s synthesis likely parallels methods in , involving thioether formation via nucleophilic substitution.
  • Cyclization agents like PPA () or H2SO4 () are critical for forming fused heterocycles but may require harsh conditions.
  • Palladium-catalyzed couplings () enable diversification but suffer from lower yields.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) N-(4-Acetamidophenyl)-... () 6-tert-Butyl-1-(4-fluorophenyl)-... () Chromenone Derivative ()
Lipophilicity (LogP) High (mesityl group) Moderate (polar acetamide) High (tert-butyl) Moderate (chromenone core)
Solubility Low (bulky mesityl) Moderate Low Low
Melting Point >150°C (estimated) Not reported >340°C (from DMF) 175–178°C

Key Observations :

  • The mesityl group likely reduces solubility compared to acetamides with polar substituents ().
  • High melting points in fluorophenyl derivatives (e.g., ) suggest strong crystal lattice interactions.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The general approach includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core :
    • This involves the cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions.
  • Thioether Formation :
    • The introduction of a thioether group is achieved through nucleophilic substitution reactions involving thiol compounds.
  • Acetamide Derivation :
    • The final step involves the acylation of the amine with mesityl acetic acid to yield the target compound.

Biological Activity

The biological activity of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is primarily attributed to its interactions with various molecular targets:

  • Kinase Inhibition : This compound has been identified as a potent inhibitor of serine-threonine kinases, including p70S6K and Akt pathways, which are critical in regulating cell growth and proliferation. By inhibiting these kinases, the compound can potentially suppress tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating signaling pathways involved in inflammation, thus making it a candidate for treating inflammatory diseases .

Case Studies

  • Cancer Research : In preclinical studies, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the downregulation of key survival pathways mediated by Akt signaling .
  • Inflammatory Disease Models : Animal models of arthritis showed reduced inflammation and joint damage upon treatment with this compound, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide can be compared with similar compounds:

Compound NameKinase InhibitionAnti-inflammatory ActivityCytotoxicity
Compound AModerateYesYes
Compound BStrongNoModerate
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamideStrongYesHigh

Q & A

What are the established synthetic routes for this compound, and how do reaction conditions influence product purity?

Basic Research Focus
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides or thiol-containing intermediates under reflux conditions. details reactions with N-arylsubstituted α-chloroacetamides, where the choice of solvent (e.g., DMF or acetonitrile), temperature (60–100°C), and reaction time (12–24 hrs) critically affect yield and purity . Post-synthesis purification via column chromatography (using silica gel) and crystallization (e.g., isopropyl alcohol) is essential to isolate the target compound, with yields ranging from 45–70% depending on substituent reactivity .

Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Basic Research Focus
High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are primary tools for confirming molecular structure. highlights chromatographic-mass spectrometry (LC-MS) for identifying N- versus O-substituted byproducts, with distinct fragmentation patterns differentiating isomers . For crystalline derivatives, X-ray crystallography (as in ) resolves regiochemical ambiguities, particularly for pyrazolo-pyrimidine core substitutions . Melting point analysis (sharp, well-defined ranges) and HPLC (≥95% purity thresholds) further validate compound homogeneity .

How can reaction conditions be optimized to minimize N- vs. O-substituted byproducts?

Advanced Research Focus
Competing N- and O-alkylation during synthesis arises from nucleophilic sites on the pyrazolo-pyrimidine core. suggests using sterically hindered bases (e.g., K2_2CO3_3) to favor N-alkylation by deprotonating the pyrimidine nitrogen over oxygen . Solvent polarity also plays a role: polar aprotic solvents (DMF) enhance N-substitution kinetics. Reaction monitoring via TLC or in-situ 19^19F NMR (fluorophenyl group as a probe) allows real-time adjustments to suppress byproduct formation . Post-reaction, selective crystallization (e.g., using ethanol/water mixtures) isolates the desired N-substituted product .

What strategies resolve discrepancies in reported biological activity data across studies?

Advanced Research Focus
Variations in biological activity often stem from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. For kinase inhibition studies (e.g., ), standardizing assay protocols (ATP concentrations, incubation times) and using positive controls (e.g., staurosporine) reduces variability . Dose-response curves (IC50_{50} values) should be validated with orthogonal methods (e.g., SPR for binding affinity). Purity thresholds (≥98% by HPLC) and batch-to-batch consistency checks (via NMR) are critical for reproducibility . Meta-analyses of published data should account for solvent effects (DMSO vs. aqueous buffers) on compound solubility .

What in vitro assay design considerations are critical for evaluating kinase inhibition potential?

Advanced Research Focus
For kinase inhibition assays, use recombinant enzymes (e.g., EGFR, JAK2) and ATP-competitive assay formats (e.g., ADP-Glo™). emphasizes structural analogs with fluorophenyl groups showing enhanced selectivity via hydrophobic pocket interactions . Include counter-screens against off-target kinases to assess specificity. Cellular assays (e.g., proliferation inhibition in cancer lines) should pair with Western blotting to verify downstream pathway modulation (e.g., ERK phosphorylation). Use physiologically relevant ATP concentrations (1 mM) to avoid artificial potency inflation .

How should researchers design experiments to assess environmental fate and biodegradation?

Methodological Focus
Adopt tiered testing per :

Physicochemical profiling : Determine logP (octanol-water partitioning), aqueous solubility, and photostability via OECD Guidelines 105 and 111 .

Biodegradation assays : Use OECD 301D (closed bottle test) to measure microbial degradation in water/soil matrices.

Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive PNEC (predicted no-effect concentrations) .

Computational modeling : Apply QSAR tools to predict bioaccumulation (BCF) and persistence (DT50_{50}) based on structural fragments (e.g., fluorophenyl, thioether groups) .

How can crystallographic data resolve ambiguities in regiochemistry during structural elucidation?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns substitution patterns in the pyrazolo-pyrimidine core. For example, used SC-XRD to confirm the 4-fluorophenyl group’s position on the pyrimidine ring, ruling out alternative O-substitution . Pairing SC-XRD with DFT calculations (e.g., Hirshfeld surface analysis) validates hydrogen-bonding networks and molecular packing, critical for patenting crystalline forms .

What methodologies address low yields in large-scale synthesis?

Methodological Focus
Scale-up challenges include poor solubility and exothermic reactions. Implement:

  • Flow chemistry : Continuous processing improves heat dissipation and reduces side reactions (e.g., ’s reflux conditions adapted to microreactors) .
  • Catalytic optimization : Transition metal catalysts (e.g., CuI for Ullmann-type couplings) enhance coupling efficiency of thioacetamide intermediates .
  • Quality-by-Design (QbD) : Use DoE (Design of Experiments) to map critical process parameters (CPPs) like pH, temperature, and stirring rate, ensuring robustness .

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